molecular formula C8H15NO2 B15376454 n-[1-(Hydroxymethyl)cyclohexyl]formamide CAS No. 90204-86-7

n-[1-(Hydroxymethyl)cyclohexyl]formamide

Cat. No.: B15376454
CAS No.: 90204-86-7
M. Wt: 157.21 g/mol
InChI Key: PEDDUVBRQPECOW-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)cyclohexyl]formamide is a cyclohexane derivative featuring a hydroxymethyl (-CH2OH) substituent at the 1-position and a formamide (-NHCHO) group. Its molecular formula is C8H15NO2, with a molecular weight of 157.21 g/mol. The compound’s structure combines the rigidity of the cyclohexane ring with the hydrogen-bonding capabilities of the hydroxymethyl and formamide groups, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

90204-86-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-[1-(hydroxymethyl)cyclohexyl]formamide

InChI

InChI=1S/C8H15NO2/c10-6-8(9-7-11)4-2-1-3-5-8/h7,10H,1-6H2,(H,9,11)

InChI Key

PEDDUVBRQPECOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) N-{[1-(Hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide (CAS: 1216981-05-3)
  • Structure : Cyclohexyl group with hydroxymethyl and sulfonamide (-SO2NH2) substituents.
  • Molecular Formula: C15H23NO3S (MW: 297.41 g/mol).
  • Key Differences: The sulfonamide group increases acidity (pKa ~10–12) compared to the neutral formamide (pKa ~-2). Enhanced polarity due to the sulfonyl group, reducing solubility in nonpolar solvents. Applications: Likely used as a protease inhibitor due to sulfonamide’s enzyme-binding affinity .
(b) N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide
  • Structure : tert-Butyldiphenylsilyl group replaces hydroxymethyl.
  • Molecular Formula: C23H31NOSi (MW: 375.59 g/mol).
  • Key Differences: Bulky silyl group increases lipophilicity (logP ~5.2 vs. ~0.8 for the target compound). Improved thermal stability due to steric protection of the formamide. Applications: Intermediate in organosilicon chemistry or catalysis .
(c) N-Formyl-1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
  • Structure: Cyclohexanol backbone with aminoethyl and methoxyphenyl substituents.
  • Molecular Formula : C17H24N2O3 (MW: 304.39 g/mol).
  • Key Differences: Cyclohexanol’s hydroxyl group enhances hydrogen-bonding capacity. Methoxyphenyl group introduces electron-donating effects, altering reactivity in electrophilic substitutions. Applications: Potential CNS drug candidate due to aromatic and amino groups .

Key Observations :

  • PyBOP-mediated couplings (as in ) are efficient for formamide derivatives, achieving yields >45%.
  • Sodium hydride in DMF () is a common base for alkylation but may require rigorous purification.

Physicochemical Properties

Property N-[1-(Hydroxymethyl)cyclohexyl]formamide N-Hydroxyoctanamide (R)-N-(1-Methyl-hexyl)-formamide
Molecular Weight 157.21 g/mol 159.23 g/mol 143.23 g/mol
Polarity High (due to -OH and -NHCHO) Moderate (hydroxamic acid) Moderate (linear alkyl chain)
logP (Predicted) 0.8 1.2 1.5
Applications Drug intermediates, polymers Metal chelation Chiral solvents or catalysts

Notes:

  • Hydroxamic acids (e.g., N-Hydroxyoctanamide) exhibit strong metal-chelating properties, unlike formamides .
  • Linear alkyl formamides () have higher logP values, favoring membrane permeability in drug design.

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